molecular formula C14H22N2O B7916207 2-(1-Benzyl-piperidin-4-yloxy)-ethylamine

2-(1-Benzyl-piperidin-4-yloxy)-ethylamine

Cat. No.: B7916207
M. Wt: 234.34 g/mol
InChI Key: YTMWBCFXXPYBMI-UHFFFAOYSA-N
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Description

2-(1-Benzyl-piperidin-4-yloxy)-ethylamine is an organic compound with the molecular formula C14H21NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-piperidin-4-yloxy)-ethylamine typically involves the reaction of 1-benzyl-4-piperidone with ethylene oxide in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: 60-80°C

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:

    Reactants: 1-benzyl-4-piperidone and ethylene oxide

    Catalyst: Sodium hydroxide

    Temperature: 70°C

    Pressure: 1-2 atm

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-piperidin-4-yloxy)-ethylamine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxide derivatives

    Reduction: Secondary amines

    Substitution: Benzyl-substituted derivatives

Scientific Research Applications

2-(1-Benzyl-piperidin-4-yloxy)-ethylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on neurotransmitter systems.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-piperidin-4-yloxy)-ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include:

    Neurotransmitter modulation: Interaction with dopamine or serotonin receptors.

    Enzyme inhibition: Inhibition of specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

2-(1-Benzyl-piperidin-4-yloxy)-ethylamine can be compared with other similar compounds, such as:

    1-Benzyl-4-piperidone: A precursor in the synthesis of the target compound.

    4-Piperidinol: Another piperidine derivative with different functional groups.

    N-Benzylpiperidine: Lacks the ethylamine group, leading to different chemical properties.

Properties

IUPAC Name

2-(1-benzylpiperidin-4-yl)oxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c15-8-11-17-14-6-9-16(10-7-14)12-13-4-2-1-3-5-13/h1-5,14H,6-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMWBCFXXPYBMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OCCN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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